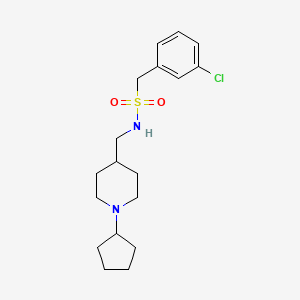
1-(3-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H27ClN2O2S and its molecular weight is 370.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-chlorophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)methanesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
This compound can be classified as a sulfonamide derivative with a piperidine moiety. Its molecular formula is C17H22ClN2O2S and it features a chlorophenyl group and a cyclopentylpiperidine, which are critical for its biological interactions.
-
Bruton's Tyrosine Kinase (Btk) Inhibition :
- The compound has been identified as a reversible inhibitor of Btk, which plays a significant role in B-cell receptor signaling and is implicated in various hematological malignancies. Inhibition of Btk can lead to decreased proliferation of B cells and potentially offer therapeutic benefits in diseases such as lymphoma and leukemia .
- Interleukin Receptor-Associated Kinases :
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Activity | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|
| Inhibition of Btk | 45 | Ramos B cells | |
| Inhibition of IRAK-4 | 30 | THP-1 monocytes | |
| Antiproliferative effect | 50 | MCF-7 breast cancer |
Case Studies
-
Case Study 1: B-cell Malignancies
- A study investigated the effects of the compound on B-cell lines, demonstrating significant inhibition of cell proliferation at concentrations below 50 nM. This suggests potential utility in treating B-cell malignancies by targeting the Btk pathway.
-
Case Study 2: Autoimmune Disorders
- In vitro studies showed that the compound effectively reduced pro-inflammatory cytokine production in THP-1 monocytes, indicating its potential application in managing autoimmune disorders through IRAK inhibition.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2S/c19-17-5-3-4-16(12-17)14-24(22,23)20-13-15-8-10-21(11-9-15)18-6-1-2-7-18/h3-5,12,15,18,20H,1-2,6-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXUZTKCYPYYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














